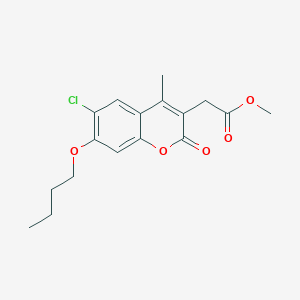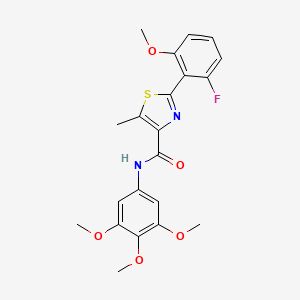![molecular formula C21H21N3O4S2 B14958883 1-(2,3-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958883.png)
1-(2,3-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could be involved in interactions with biological molecules, potentially making it useful in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE likely involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the benzothiazole moiety, and the introduction of the methanesulfonyl group. Typical reaction conditions might include:
Reagents: Various organic solvents, catalysts, and reagents such as acids, bases, and oxidizing agents.
Conditions: Controlled temperatures, pressures, and pH levels to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Batch or continuous flow processes: To manage large-scale reactions.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with proteins, enzymes, or other biomolecules.
Medicine: Potential use in drug development for targeting specific diseases or conditions.
Industry: As a component in materials science for developing new materials with unique properties.
Mécanisme D'action
The mechanism of action for 1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This might involve:
Binding to receptors: On cell surfaces or within cells.
Inhibiting enzymes: To block specific biochemical pathways.
Modulating signaling pathways: To alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE: Unique due to its specific functional groups and structural features.
Other benzothiazole derivatives: May share some chemical properties but differ in biological activity.
Other pyrrolidine derivatives: May have similar ring structures but different substituents.
Uniqueness
The uniqueness of 1-(2,3-DIMETHYLPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Propriétés
Formule moléculaire |
C21H21N3O4S2 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O4S2/c1-12-5-4-6-17(13(12)2)24-11-14(9-19(24)25)20(26)23-21-22-16-8-7-15(30(3,27)28)10-18(16)29-21/h4-8,10,14H,9,11H2,1-3H3,(H,22,23,26) |
Clé InChI |
OYLRXXYFTBNJIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958808.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958813.png)

![2-({N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanyl}amino)butanoic acid](/img/structure/B14958831.png)
![4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B14958837.png)
methanone](/img/structure/B14958841.png)
![7'-(cinnamyloxy)-8-methoxy-8'-methyl-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B14958854.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14958859.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide](/img/structure/B14958860.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14958868.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14958876.png)
![methyl {7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14958880.png)

![Ethyl 2-{[(benzylsulfonyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14958899.png)
